Cas no 1260666-60-1 (Methyl 6-amino-4-chloronicotinate)

Methyl 6-amino-4-chloronicotinate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-amino-4-chloronicotinate
- methyl 6-amino-4-chloropyridine-3-carboxylate
- 1260666-60-1
- SY355749
- AB73574
- AS-70533
- MFCD18250743
- AKOS027461086
- SCHEMBL25149468
- CS-0160845
- C72055
- DB-143465
- 3-Pyridinecarboxylic acid, 6-amino-4-chloro-, methyl ester
- DTXSID90733799
- Methyl6-amino-4-chloronicotinate
- METHYL 6-AMINO-4-CHLOROPYRIDINE-3-CARBOXYLATE
-
- インチ: InChI=1S/C7H7ClN2O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H2,9,10)
- InChIKey: RSKUVDYTGIDYLE-UHFFFAOYSA-N
- SMILES: COC(=O)C1=CN=C(C=C1Cl)N
計算された属性
- 精确分子量: 186.0196052g/mol
- 同位素质量: 186.0196052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 177
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 65.2Ų
Methyl 6-amino-4-chloronicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM248560-1g |
Methyl 6-amino-4-chloronicotinate |
1260666-60-1 | 95%+ | 1g |
$752 | 2022-06-13 | |
Chemenu | CM248560-1g |
Methyl 6-amino-4-chloronicotinate |
1260666-60-1 | 95% | 1g |
$597 | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76420-100mg |
Methyl 6-amino-4-chloronicotinate |
1260666-60-1 | 100mg |
¥1206.0 | 2021-09-04 | ||
eNovation Chemicals LLC | Y1251713-250mg |
3-Pyridinecarboxylic acid, 6-amino-4-chloro-, methyl ester |
1260666-60-1 | 96% | 250mg |
$155 | 2024-06-08 | |
Alichem | A029206724-1g |
Methyl 6-amino-4-chloronicotinate |
1260666-60-1 | 95% | 1g |
$644.38 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GH171-1g |
Methyl 6-amino-4-chloronicotinate |
1260666-60-1 | 96% | 1g |
4536.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | Y1251713-5g |
3-Pyridinecarboxylic acid, 6-amino-4-chloro-, methyl ester |
1260666-60-1 | 96% | 5g |
$1480 | 2025-02-19 | |
eNovation Chemicals LLC | Y1251713-250mg |
3-Pyridinecarboxylic acid, 6-amino-4-chloro-, methyl ester |
1260666-60-1 | 96% | 250mg |
$145 | 2025-02-22 | |
eNovation Chemicals LLC | Y1251713-50mg |
3-Pyridinecarboxylic acid, 6-amino-4-chloro-, methyl ester |
1260666-60-1 | 96% | 50mg |
$70 | 2025-02-19 | |
eNovation Chemicals LLC | Y1251713-250mg |
3-Pyridinecarboxylic acid, 6-amino-4-chloro-, methyl ester |
1260666-60-1 | 96% | 250mg |
$145 | 2025-02-19 |
Methyl 6-amino-4-chloronicotinate 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
Methyl 6-amino-4-chloronicotinateに関する追加情報
Methyl 6-amino-4-chloronicotinate (CAS No. 1260666-60-1): A Comprehensive Overview
Methyl 6-amino-4-chloronicotinate (CAS No. 1260666-60-1) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique molecular structure that has garnered considerable attention from researchers worldwide. This compound, characterized by its amino and chloronicotinate functional groups, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its chemical properties and potential applications make it a subject of intense study, particularly in the development of novel therapeutic agents.
The molecular formula of Methyl 6-amino-4-chloronicotinate is C₇H₆ClN₂O₂, reflecting its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The presence of both an amino group (-NH₂) and a chloronicotinate group (-COOCH₃) imparts distinct reactivity and functionality to the molecule. These features make it a valuable building block for constructing more complex chemical entities, particularly in the realm of drug discovery.
In recent years, Methyl 6-amino-4-chloronicotinate has been extensively investigated for its role in the synthesis of various bioactive compounds. One notable area of research involves its use as a precursor in the development of antimicrobial agents. The structural motifs present in this compound can be modified to target specific bacterial enzymes or receptors, leading to the creation of novel antibiotics with enhanced efficacy and reduced resistance profiles.
Furthermore, the compound has shown promise in the field of anticancer research. Researchers have explored its derivatives as potential inhibitors of key enzymes involved in tumor growth and progression. The chloronicotinate moiety, in particular, has been identified as a critical site for functionalization, allowing for the design of molecules that can selectively interact with cancerous cells while minimizing toxicity to healthy tissues.
The synthesis of Methyl 6-amino-4-chloronicotinate typically involves multi-step organic reactions, starting from readily available precursors such as nicotinic acid derivatives. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, are employed to introduce the desired functional groups while maintaining high yields and purity. These synthetic routes are optimized to ensure scalability, making it feasible for industrial production and large-scale applications.
Recent advancements in computational chemistry have also contributed to a deeper understanding of Methyl 6-amino-4-chloronicotinate's reactivity and interaction with biological targets. Molecular modeling studies have revealed insights into how the compound binds to specific enzymes and receptors, providing a rational basis for designing more effective derivatives. These computational approaches complement experimental work by predicting potential lead compounds and optimizing their structures for improved pharmacological properties.
The pharmaceutical industry has taken notice of Methyl 6-amino-4-chloronicotinate's potential, leading to several ongoing clinical trials where its derivatives are being tested for various therapeutic applications. These trials aim to evaluate the safety and efficacy of new drug candidates derived from this compound, with initial results showing promising signs in preclinical models. The success of these trials could pave the way for new treatments targeting a range of diseases.
In addition to its pharmaceutical applications, Methyl 6-amino-4-chloronicotinate has found utility in agrochemical research. Derivatives of this compound have been investigated as potential herbicides and fungicides due to their ability to interfere with essential metabolic pathways in plants. This opens up new possibilities for developing environmentally friendly agricultural solutions that enhance crop yield while minimizing ecological impact.
The environmental impact of Methyl 6-amino-4-chloronicotinate and its derivatives is also a subject of interest among researchers. Efforts are being made to develop sustainable synthetic methods that reduce waste and energy consumption during production. Additionally, studies are underway to assess the biodegradability and toxicity profile of these compounds to ensure their safe use in both industrial and environmental contexts.
In conclusion, Methyl 6-amino-4-chloronicotinate (CAS No. 1260666-60-1) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and beyond. Its unique chemical structure and reactivity make it a valuable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in addressing global health challenges and sustainable agriculture.
1260666-60-1 (Methyl 6-amino-4-chloronicotinate) Related Products
- 1026287-65-9(2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine)
- 2749963-99-1((S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid)
- 2648928-90-7((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methoxy-4-oxobutanoic acid)
- 2137992-89-1(3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide)
- 1806416-10-3(2,6-Diiodo-4-fluoromandelic acid)
- 20884-63-3(2-(isopropylsulfonyl)benzoic Acid)
- 2171580-39-3(9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro5.6dodecane)
- 2172429-90-0(benzyl 9-2-(tert-butoxy)-2-oxoethyl-3,7-diazabicyclo3.3.1nonane-3-carboxylate)
- 65117-65-9(1H-Pyrrole-2-carboxylic acid, 5-(4-bromophenyl)-, ethyl ester)
- 2757904-26-8(5-(2,2,2-Trifluoroacetamido)pent-2-ynoic acid)




